molecular formula C28H30N4O3 B15287003 Methotrexate-d3 Tetraglutamate Trifluoroacetate

Methotrexate-d3 Tetraglutamate Trifluoroacetate

Cat. No.: B15287003
M. Wt: 470.6 g/mol
InChI Key: TUQRZGWNDBXSNP-AREMUKBSSA-N
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Description

Methotrexate-d3 Tetraglutamate Trifluoroacetate is a stable isotope-labeled analog of Methotrexate Tetraglutamate. It is primarily used in scientific research as a reference standard and for various analytical purposes. Methotrexate and its derivatives are known for their roles as folic acid antagonists, antitumor drugs, and antirheumatic drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methotrexate-d3 Tetraglutamate Trifluoroacetate involves the incorporation of deuterium (d3) into the Methotrexate Tetraglutamate molecule. The general synthetic route includes the following steps:

    Synthesis of Methotrexate-d3:

    Formation of Tetraglutamate: Methotrexate-d3 is then conjugated with four glutamic acid residues to form Methotrexate-d3 Tetraglutamate.

    Trifluoroacetate Salt Formation: The final step involves converting Methotrexate-d3 Tetraglutamate into its trifluoroacetate salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methotrexate-d3 Tetraglutamate Trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Various substitution reactions can occur, particularly involving the amino and carboxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Methotrexate-d3 Tetraglutamate Trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Methotrexate and its metabolites.

    Biology: Employed in studies investigating the metabolic pathways and biological effects of Methotrexate.

    Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.

    Industry: Applied in the development and quality control of pharmaceutical formulations containing Methotrexate

Mechanism of Action

Methotrexate-d3 Tetraglutamate Trifluoroacetate exerts its effects by inhibiting enzymes responsible for nucleotide synthesis, such as dihydrofolate reductase (DHFR). This inhibition leads to the suppression of inflammation and the prevention of cell division. The compound targets folate-dependent enzymes and pathways, disrupting the synthesis of DNA, RNA, and proteins .

Comparison with Similar Compounds

Similar Compounds

    Methotrexate Tetraglutamate: The non-deuterated analog of Methotrexate-d3 Tetraglutamate.

    Methotrexate Triglutamate: A similar compound with three glutamic acid residues.

    Methotrexate Diglutamate: Contains two glutamic acid residues.

Uniqueness

Methotrexate-d3 Tetraglutamate Trifluoroacetate is unique due to the presence of deuterium atoms, which makes it particularly useful in isotope-labeled studies. This labeling allows for precise tracking and quantification in various analytical and pharmacokinetic studies.

Properties

Molecular Formula

C28H30N4O3

Molecular Weight

470.6 g/mol

IUPAC Name

methyl (2R)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate

InChI

InChI=1S/C28H30N4O3/c1-18(2)13-26(28(34)35-3)32-27(33)24-12-11-20(30-16-21-15-29-17-31-21)14-25(24)23-10-6-8-19-7-4-5-9-22(19)23/h4-12,14-15,17-18,26,30H,13,16H2,1-3H3,(H,29,31)(H,32,33)/t26-/m1/s1

InChI Key

TUQRZGWNDBXSNP-AREMUKBSSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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